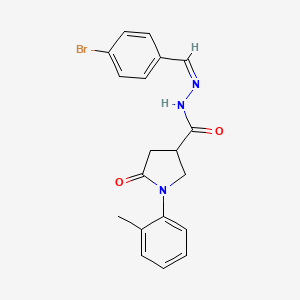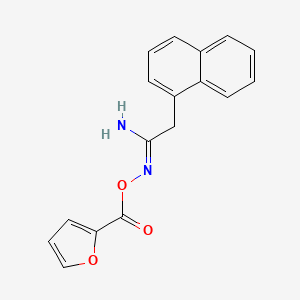![molecular formula C17H14ClNO4 B3910073 [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate](/img/structure/B3910073.png)
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate
描述
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate is an organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring system substituted with a methoxy group and an amino group linked to a chlorobenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate typically involves the condensation of 7-methoxy-2,3-dihydrochromen-4-one with 4-chlorobenzoic acid in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring of the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
相似化合物的比较
Similar Compounds
[(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate: Similar structure but with an iodine atom instead of chlorine.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar chromene structure but with a different functional group at the 2-position
Uniqueness
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate is unique due to its specific combination of a methoxy-substituted chromene ring and a chlorobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-21-13-6-7-14-15(8-9-22-16(14)10-13)19-23-17(20)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3/b19-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRXCTIYXLORQU-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=C(C=C3)Cl)CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=CC=C(C=C3)Cl)/CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO THIOPHENE-2-CARBOXYLATE](/img/structure/B3909990.png)
![N'-[(E)-(4-bromophenyl)methylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3909995.png)
![N-(3-bromophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3909998.png)


![4-methyl-N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B3910029.png)
![3-methyl-6-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B3910037.png)
![[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate](/img/structure/B3910039.png)
![N'-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-furohydrazide](/img/structure/B3910047.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3910066.png)
![2-[(benzylideneamino)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B3910068.png)
![methyl 4-(2-{[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3910078.png)
![N-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3910082.png)
![N'-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE](/img/structure/B3910092.png)
